4-Chloroimidazo[1,2-a]quinoxalin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN4 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-chloroimidazo[1,2-a]quinoxalin-1-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H,12H2 |
InChI Key |
ZJAJCQSFVZIIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)N)Cl |
Origin of Product |
United States |
Preclinical Pharmacological Evaluation and Biological Activity Profiling
In Vitro Biological Screening Methodologies
A variety of in vitro assays have been employed to elucidate the pharmacological profile of imidazo[1,2-a]quinoxaline (B3349733) derivatives, including the specific compound 4-Chloroimidazo[1,2-a]quinoxalin-1-amine and its analogs. These methodologies are crucial for identifying lead compounds and understanding their mechanisms of action at a cellular and molecular level.
The anti-proliferative activity of imidazo[1,2-a]quinoxaline derivatives, often referred to as "imiqualines," has been a primary focus of research, particularly in the context of cancer. researchgate.net These compounds have shown significant cytotoxic effects against various cancer cell lines.
Notably, extensive research has been conducted on their efficacy in melanoma models. nih.gov The A375 human melanoma cell line is a frequently used model for screening these compounds. researchgate.netnih.govresearchgate.net Studies have identified several potent derivatives with significant in vitro cytotoxic activity against A375 cells, with some compounds demonstrating IC50 values in the low nanomolar range. nih.govresearchgate.net For instance, the lead compound EAPB02303 was found to be 20 times more potent than vemurafenib, a standard clinical therapy for BRAF mutant melanoma, in this cell line. nih.gov Another derivative, EAPB0503, also displayed strong cytotoxic activity against A375 cells with an IC50 value of 0.2 µM. researchgate.net
In addition to melanoma, the anti-proliferative effects of this class of compounds have been evaluated against non-small cell lung cancer (NSCLC) cell lines. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were tested against the A549 lung cancer cell line, which harbors wild-type Epidermal Growth Factor Receptor (EGFR). nih.govekb.eg Several of these compounds exhibited excellent antiproliferative activity. nih.gov Furthermore, their inhibitory potential was assessed against the gefitinib-resistant NSCLC cell line H1975, which contains the EGFR L858R/T790M mutation, with some derivatives showing significant activity. nih.gov
The following table summarizes the anti-proliferative activity of selected imidazo[1,2-a]quinoxaline derivatives in cancer cell lines.
Table 1: Anti-Proliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | Cancer Type | Activity (IC50/EC50) |
|---|---|---|---|
| EAPB0203 | A375 | Melanoma | 1570 nM |
| EAPB0503 | A375 | Melanoma | 200 nM |
| EAPB02303 | A375 | Melanoma | 3 nM |
| Compound 6b | H1975 | Non-Small Cell Lung Cancer | 3.65 µM |
| Compound 17a | A375 | Melanoma | 365 nM |
Enzyme inhibition assays have been instrumental in identifying the molecular targets of imidazo[1,2-a]quinoxaline derivatives and elucidating their mechanism of action.
The imidazo[1,2-a]quinoxaline scaffold has been identified as a potent inhibitor of several protein kinases.
JNK1: Through a high-throughput screening, an imidazo[1,2-a]quinoxaline compound was identified as a 1.6 µM inhibitor of recombinant human c-Jun N-terminal kinase 1 (rhJNK1). nih.govresearchgate.net Optimization of this initial hit led to the development of more potent and highly specific JNK inhibitors. nih.govresearchgate.net
EGFR: A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized to target the Epidermal Growth Factor Receptor (EGFR). nih.gov Several of these compounds were identified as potent inhibitors of wild-type EGFR (EGFRWT), with IC50 values comparable to the known inhibitor erlotinib. nih.gov
LCK: The imidazo[1,2-a]quinoxaline structure has been noted for its potential in developing inhibitors of Lymphocyte-specific protein tyrosine kinase (LCK). nih.gov
PDE4: While primarily a phosphodiesterase, PDE4 activity is closely linked to kinase signaling pathways. Inhibition of PDE4 by imidazo[1,2-a]quinoxalines leads to an increase in intracellular cAMP, which in turn can activate protein kinase A (PKA). researchgate.netmdpi.com
Table 2: Kinase Inhibition Profile of Selected Imidazo[1,2-a]quinoxaline Derivatives
| Compound Class | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| Imidazo[1,2-a]quinoxaline 1 | rhJNK1 | 1.6 µM |
| AX13587 | rhJNK1 | 160 nM |
| AX14373 | native JNK1 | 47 nM |
| Compound 7j | EGFRWT | 193.18 nM |
| Compound 6b | EGFRWT | 211.22 nM |
A significant finding in the study of imidazo[1,2-a]quinoxalines is their potent inhibitory activity against phosphodiesterase 4 (PDE4). researchgate.netnih.gov These compounds were initially designed as analogs of imiquimod (B1671794) but were discovered to be effective PDE4 inhibitors. researchgate.net The inhibition of PDE4 results in an increase in intracellular cyclic AMP (cAMP) levels. researchgate.netmdpi.com This mechanism is antagonistic to the effects of imiquimod. researchgate.net The PDE4 inhibitory activities of these derivatives have been assessed using preparations of the PDE4 isoform purified from the human alveolar epithelial cell line, A549. nih.gov
The cyclic nucleotide phosphodiesterase inhibitory activity of some of these derivatives has also been evaluated on isoenzymes type III and type IV. nih.gov
While initially investigated as structural analogs of the Toll-like receptor 7 (TLR7) agonist imiquimod, the imidazo[1,2-a]quinoxaline series was found to act as PDE4 inhibitors with an opposing effect. researchgate.net However, the broader chemical class of imidazoquinolines and related heterocyclic compounds are well-known modulators of TLR7 and TLR8. invivogen.comnih.gov These endosomal receptors recognize single-stranded RNA and their activation leads to the production of type I interferons and pro-inflammatory cytokines. invivogen.comnih.gov Small molecule agonists of TLR7 and TLR8 are of significant interest for their potential as vaccine adjuvants and in cancer therapy. invivogen.comnih.gov Although the primary mechanism identified for many imidazo[1,2-a]quinoxalines is PDE4 inhibition, the potential for dual activity or modulation of TLRs by specific derivatives cannot be entirely ruled out and remains an area of interest.
The quinoxaline (B1680401) nucleus is present in compounds exhibiting a broad spectrum of biological activities, including antimicrobial properties. nih.govmdpi.com Derivatives of the related imidazo[1,5-a]quinoxaline (B8520501) structure have been synthesized and shown to possess antimicrobial properties, with activity against both bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds is influenced by the nature of substituents on the heterocyclic system. nih.gov
Furthermore, various quinoxaline derivatives have been screened for antiparasitic activity. nih.gov Analogs of an antimalarial quinoxaline derivative demonstrated promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, in in vitro assays. nih.gov While specific data on the antimicrobial and antiparasitic activities of this compound is not extensively detailed, the general biological profile of the broader quinoxaline and imidazoquinoxaline families suggests potential in these areas. nih.govnih.gov
Enzyme Inhibition Assays
Ex Vivo Pharmacological Investigations
Currently, there is a lack of publicly available scientific literature detailing specific ex vivo pharmacological investigations for this compound. Research on this class of compounds has predominantly focused on in vitro studies using cultured cell lines and in vivo animal models to determine efficacy and mechanism of action.
Cytotoxicity and Selectivity Profiling in Various Cell Lines
Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The parent compound, imidazo[1,2-a]quinoxalin-4-amine (B1249087), was identified as a hit in a high-throughput screening, and its subsequent derivatives have been evaluated for their anti-proliferative capabilities.
Notably, extensive testing has been conducted on melanoma cell lines. The compound EAPB0203, which features a methylamine (B109427) at the 4-position, showed potent activity against A375, M4Be, and RPMI-7591 melanoma cell lines. nih.govnih.gov Its cytotoxicity was found to be significantly more potent—ranging from 6 to 110 times more active—than the reference drug fotemustine (B1673584) in these cell lines. nih.govnih.gov Further studies explored the activity of this class of compounds against other cancer types, including colon (LS174T), breast (MCF7), and lymphoma (Raji) human cancer cell lines. nih.govnih.gov
Subsequent chemical modulation, including the conjugation of amino acids to the 4-position of the core structure, has led to the synthesis of new series of compounds with varying potencies. mdpi.com The table below summarizes the cytotoxic activities (IC₅₀ values) of several key imidazo[1,2-a]quinoxaline derivatives against the A375 human melanoma cell line.
| Compound | A375 IC₅₀ (nM) | Reference(s) |
| EAPB0203 | 1570 | researchgate.net |
| EAPB0503 | 200 | researchgate.net |
| 9d (an amino acid conjugate) | 128 | mdpi.com |
| 11a (an amino acid conjugate) | 403 | mdpi.com |
| 11b (an amino acid conjugate) | 584 | mdpi.com |
Selectivity is a critical aspect of preclinical evaluation. Studies on EAPB0203 demonstrated a favorable selectivity profile, as it inhibited the growth of malignant T-cell lines (both HTLV-I-positive and -negative) and fresh Adult T-cell Leukemia (ATL) cells, while normal resting or activated T lymphocytes were resistant to its effects. nih.gov This suggests a degree of selectivity for cancerous cells over their healthy counterparts. nih.gov
Furthermore, selectivity profiling of the derivative AX13587 against a panel of over 125 kinases revealed it to be an inhibitor of c-Jun N-terminal kinases (JNK), MAST3, and MAST4. nih.govresearchgate.net A methylene (B1212753) homolog, AX14373, was identified as a highly specific JNK inhibitor, indicating that minor structural modifications can significantly enhance the selectivity of this chemical scaffold. nih.govresearchgate.net
Evaluation of Cellular Pathways and Functional Responses
Investigations into the mechanism of action of imidazo[1,2-a]quinoxalin-4-amine and its derivatives have uncovered their ability to modulate key cellular pathways involved in cell survival, proliferation, and death.
A primary molecular target identified for this class of compounds is the c-Jun N-terminal kinase (JNK). nih.gov A high-throughput screen initially identified imidazo[1,2-a]quinoxaline-4-amine as a 1.6 μM inhibitor of recombinant human JNK1. nih.govresearchgate.net Optimization of this hit compound led to derivatives with enhanced potency, confirming its role as a JNK inhibitor. nih.gov
The functional consequences of target engagement have been characterized in detail for the related compound EAPB0203 in T-cell lymphoma models. nih.gov Treatment with EAPB0203 was shown to induce G2/M cell-cycle arrest and trigger caspase-dependent apoptosis. nih.govresearchgate.net The apoptotic response is mediated through the mitochondrial pathway, as evidenced by a significant loss of mitochondrial membrane potential and the cytoplasmic release of cytochrome c. nih.govresearchgate.net
At the molecular level, EAPB0203 treatment leads to the significant downregulation of key anti-apoptotic proteins, specifically c-IAP-1 and Bcl-XL. nih.govresearchgate.net In certain HTLV-I-transformed cells, the compound also stabilized the p21 and p53 tumor suppressor proteins, further contributing to its anti-proliferative effects. nih.govresearchgate.net
Interestingly, while some imidazo[1,2-a]quinoxaline compounds affect tubulin polymerization, a transcriptomic analysis of the derivative EAPB02303 revealed that its mechanism of action is distinct and does not involve the inhibition of tubulin polymerization. nih.gov This highlights the diverse mechanisms through which this versatile scaffold can exert its anti-cancer effects. Other studies on the broader imidazo[1,2-a]quinoxaline family have shown inhibition of other critical cancer-related pathways, including EGFR signaling, Wnt/β-catenin signaling, and human topoisomerases, demonstrating the scaffold's potential for broad pharmacological targeting. nih.govnih.govindianchemicalsociety.com
Molecular Mechanisms of Action and Target Elucidation
Investigation of Molecular Targets for 4-Chloroimidazo[1,2-a]quinoxalin-1-amine and its Analogues
A significant focus of research has been the identification of direct molecular targets for this class of compounds. These investigations have revealed that imidazo[1,2-a]quinoxaline (B3349733) derivatives can interact with key proteins involved in cell division and signaling.
Studies have identified tubulin and c-Jun N-terminal kinase 1 (JNK1) as primary targets for analogues of this compound.
The analogue AX13587 , an imidazo[1,2-a]quinoxalin-4-amine (B1249087) derivative, has been identified as a potent inhibitor of JNK1. Co-crystallization of AX13587 with JNK1 has provided detailed insights into their interaction. The key molecular interactions within the JNK1 binding pocket include dual hydrogen bonds with the hinge region residue Met111, a hydrogen bond with the catalytic Lys55, and another with the solvent-exposed Gln117. researchgate.net
Other analogues, such as EAPB0203 and EAPB0503 , have been shown to directly bind to tubulin. nih.gov Surface plasmon resonance (SPR) analysis demonstrated a direct, dose-dependent, and specific binding of these compounds to tubulin. nih.gov This interaction is crucial for their cytotoxic effects.
The binding of imidazo[1,2-a]quinoxaline analogues to the active sites of their target enzymes has been a subject of detailed analysis.
For JNK1, the co-crystal structure of AX13587 reveals its binding within the ATP-binding site, explaining its inhibitory action. researchgate.net The interactions with key residues like Met111, Lys55, and Gln117 are critical for its potent inhibition of the kinase. researchgate.net
In the case of tubulin, molecular docking and binding competition studies have confirmed that EAPB0203 and EAPB0503 interact with the colchicine-binding site on β-tubulin. nih.gov This was further supported by findings that these compounds had an antagonistic cytotoxic effect when combined with colchicine (B1669291), but a synergistic effect with vinorelbine, which binds to a different site on tubulin. nih.gov
Elucidation of Intracellular Signaling Pathway Modulation
Analogues of this compound have been demonstrated to modulate several critical intracellular signaling pathways, contributing to their anti-cancer properties.
The compound EAPB0203 has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in malignant T cells. nih.gov Activation of the p38MAPK pathway is often associated with cellular stress responses, including apoptosis.
A second-generation analogue, EAPB02303 , has been found to potently reduce the activity of the Insulin/IGF1 signaling (IIS) and the Ras-MAPK signaling pathways. nih.gov In preclinical models, EAPB02303 treatment led to the nuclear translocation and activation of the DAF-16/FOXO transcription factor, a key downstream effector of the IIS pathway. nih.gov Furthermore, in acute myeloid leukemia (AML) cells, EAPB02303's anti-leukemic activity was attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway. researchgate.net
The analogue EAPB0503 has been shown to modulate the SENP3/ARF mediated SUMOylation pathway and activate the p53 signaling pathway in NPM1 mutant AML cells. nih.govresearchgate.net This leads to the degradation of the NPM1c oncoprotein and subsequent apoptosis. nih.gov
| Compound | Signaling Pathway Modulated | Key Downstream Effects | Reference |
|---|---|---|---|
| EAPB0203 | p38 MAPK Pathway | Activation, contributing to apoptosis | nih.gov |
| EAPB02303 | Insulin/IGF1 Signaling (IIS) and Ras-MAPK Pathways | Inhibition, nuclear translocation of DAF-16/FOXO | nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibition, anti-leukemic activity | researchgate.net | |
| EAPB0503 | SENP3/ARF SUMOylation and p53 Pathway | Activation, degradation of NPM1c oncoprotein | nih.govresearchgate.net |
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
To gain a broader understanding of the cellular response to these compounds, transcriptomic and proteomic analyses have been employed.
A study combining transcriptomic, proteomic, biochemical, and cellular assays for EAPB02303 revealed a novel mechanism of action. nih.gov This compound is a prodrug that is bioactivated by catechol-O-methyltransferase (COMT) to a mono-methoxy metabolite, EAPB04303 . nih.gov It is this metabolite that is responsible for the potent cytotoxic effects. Transcriptomic analysis of cells treated with EAPB02303 showed an enrichment of the KEGG gene set for "Parkinson disease," which intriguingly involves COMT. nih.gov This finding underscores the importance of cellular metabolism in the activation of this class of compounds. The transcriptomic profile of EAPB02303 was found to be distinct from a panel of 12 well-known anticancer drugs, indicating a unique mechanism of action. researchgate.net
Mechanistic Insights into Cellular Fate Modulation (e.g., Apoptosis, Cell Cycle Arrest)
A hallmark of the anti-cancer activity of imidazo[1,2-a]quinoxaline analogues is their ability to induce cell cycle arrest and apoptosis.
EAPB0203 and EAPB0503 have been shown to block human melanoma cells in the G2 and M phases of the cell cycle, leading to cell death and apoptosis. nih.gov The pro-apoptotic mechanism of EAPB0203 in malignant T cells involves the negative regulation of the anti-apoptotic proteins c-IAP-1 and Bcl-XL, alongside the stabilization of the pro-apoptotic proteins p53 and p21. nih.gov
The more potent analogue, EAPB02303 , also induces a potent cell cycle arrest in the G2/M phase and in mitosis, which is followed by apoptosis. nih.gov In pancreatic ductal adenocarcinoma cells, treatment with EAPB02303 led to an accumulation of cells in the G2-M phase and an increase in the sub-G1 population, indicative of apoptosis. nih.gov This was associated with alterations in key G2/M checkpoint proteins, including Cyclin B1 and CDK1. nih.gov
| Compound | Effect on Cell Cycle | Mechanism of Apoptosis Induction | Reference |
|---|---|---|---|
| EAPB0203 | G2/M Arrest | Downregulation of c-IAP-1 and Bcl-XL; Stabilization of p53 and p21 | nih.gov |
| EAPB0503 | G2/M Arrest | Induction of apoptosis | nih.gov |
| EAPB02303 | G2/M Arrest and Mitotic Arrest | Alteration of Cyclin B1 and CDK1 levels | nih.gov |
Investigation of Microtubule Interference
A key mechanism of action for several imidazo[1,2-a]quinoxaline analogues is their interference with microtubule dynamics.
As previously mentioned, EAPB0203 and EAPB0503 directly bind to the colchicine site on β-tubulin and inhibit tubulin polymerization. nih.gov This disruption of the microtubule network leads to the observed G2/M cell cycle arrest. nih.gov
Interestingly, while EAPB02303 itself does not inhibit tubulin polymerization in a cell-free system, its bioactivated metabolite, EAPB04303 , effectively inhibits microtubule polymerization. nih.govresearchgate.net This was confirmed by a decrease in the quantity of cellular microtubules upon treatment with EAPB02303 and by a cellular thermal shift assay (CETSA) which indicated direct binding to β-tubulin in living cells. nih.gov This finding clarifies that the ultimate mechanism of action for this second-generation analogue also involves microtubule disruption, albeit through a prodrug activation step. nih.gov
Structure Activity Relationship Sar Studies and Rational Design
Systematic Exploration of Substituent Effects on Imidazo[1,2-a]quinoxaline (B3349733) Derivatives
The biological activity of imidazo[1,2-a]quinoxaline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically modified the core structure to establish a comprehensive understanding of its structure-activity relationships.
SAR of the Imidazo[1,2-a]quinoxaline Core Structure
The fused imidazo[1,2-a]quinoxaline ring system is a critical pharmacophore, providing a rigid framework that facilitates interactions with various biological targets. nih.gov Its aromatic nature and the specific arrangement of nitrogen atoms are fundamental to its activity. Studies on related fused nitrogen heterocycles have shown that this core structure is a key element in compounds developed as inhibitors for enzymes like phosphodiesterases (PDEs) and various kinases. nih.govnih.gov The planarity of the system allows for effective stacking interactions within protein binding sites, a common feature for kinase inhibitors. The development of this scaffold, sometimes referred to as "imiqualines," was initially inspired by structural analogy to the immune response modifier imiquimod (B1671794). researchgate.net The core itself is a versatile starting point for creating libraries of compounds with diverse biological profiles, ranging from antifungal to anticancer agents. nih.gov
Impact of Chlorine at Position 4 on Biological Activity
The substituent at position 4 of the imidazo[1,2-a]quinoxaline ring is a critical determinant of biological activity. The presence of a chlorine atom at this position serves two primary roles. Firstly, it acts as a key intermediate in chemical synthesis, allowing for nucleophilic substitution to introduce a wide variety of functional groups. researchgate.netmdpi.com For instance, 4-chloroimidazo[1,2-a]quinoxaline (B1600370) is a common precursor for synthesizing 4-amino derivatives by reacting it with various amines. mdpi.com
Secondly, the electronic properties of the chlorine atom can directly influence the molecule's interaction with its biological target. In some series, replacing the chlorine with various anilino (substituted aminophenyl) groups has been explored to create agents with antiproliferative and antimicrobial activities. researchgate.net In the broader family of quinoxaline-containing compounds, the presence of an electronegative chlorine atom has been noted to modulate biological activity, though its specific effect is highly context-dependent. For example, in one series of quinoxaline (B1680401) sulfonamides, a chlorine atom was associated with moderate antileishmanial activity.
Modification of the Amino Group at Position 1
The amino group at position 1 is another key site for chemical modification that significantly impacts biological activity. Studies on related imidazo[1,2-a]quinoxaline-based inhibitors have shown that this position is crucial for potency. For phosphodiesterase 4 (PDE4) inhibitors, research has emphasized the importance of having a weakly hindered group at position 1. nih.govresearchgate.net
In the context of anticancer agents, particularly for melanoma, extensive modifications have been made at this position. For example, introducing various aryl and alkyl groups, such as a 1-(3,4-dihydroxyphenyl) moiety, has led to compounds with low nanomolar cytotoxic activity. nih.gov The substitution pattern on these appended groups is also vital; methoxy- and dihydroxy-phenyl groups have proven to be particularly effective in enhancing cytotoxic activity against melanoma cell lines. mdpi.com This suggests that the substituent at position 1 is heavily involved in key binding interactions, potentially through hydrogen bonding or hydrophobic interactions with the target protein. mdpi.com
Substituent Effects on Other Ring Positions (e.g., Quinoxaline Moiety)
Modifications to the benzene (B151609) ring portion of the quinoxaline moiety (typically positions 6, 7, 8, and 9) also play a significant role in tuning the biological properties of these compounds. Screening different positions on the quinoxaline ring for new substituents has been a common strategy to improve biological activity. nih.gov
For instance, in a related series of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines, it was found that substitutions at position 8 with sterically hindered and hydrophobic groups led to a loss of activity against melanoma cells. mdpi.com This indicates a sensitivity to steric bulk in this region of the molecule. Conversely, in the development of quinoxaline-based inhibitors for IKKβ in pancreatic cancer therapy, substitutions on the quinoxaline ring were crucial for improving potency and pharmacokinetic properties. nih.gov The electronic nature of these substituents can also be important; studies on quinoxaline performance in other chemical applications have shown that substituents significantly impact the molecule's electronic properties and stability. nsf.gov
Rational Design Principles for Enhanced Potency, Selectivity, and Biological Properties
The development of advanced imidazo[1,2-a]quinoxaline derivatives has moved beyond random screening to a more rational, structure-based design approach. This involves leveraging SAR data, computational modeling, and a deep understanding of the target's biology. rsc.org
A primary goal of rational design is to enhance the potency and selectivity of lead compounds. For example, in the design of non-covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, the imidazo[1,2-a]quinoxaline scaffold was chosen to replace other heterocyclic systems, and modifications were rationally initiated by considering the ATP binding site of the EGFR enzyme. nih.govrsc.org Molecular docking studies help visualize how these molecules fit into the active site, guiding the design of new analogues with improved binding interactions. nih.gov For instance, docking can reveal that the imidazo[1,2-a]quinoxaline core aligns with key residues like Met790 in mutant EGFR, providing a basis for designing inhibitors that overcome drug resistance. mdpi.com
Another key aspect of rational design is the optimization of pharmacokinetic properties, such as solubility and bioavailability. A significant challenge with many heterocyclic compounds is their poor water solubility. To address this, one successful strategy has been the conjugation of amino acids to the imidazo[1,2-a]quinoxaline core. This approach aims to improve drug-like properties without sacrificing intrinsic activity.
The table below summarizes key SAR findings for the imidazo[1,2-a]quinoxaline scaffold.
| Position | Substituent/Modification | Effect on Biological Activity | Reference(s) |
| Core | Imidazo[1,2-a]quinoxaline scaffold | Provides a rigid, planar structure essential for binding to targets like kinases and PDEs. | nih.gov, nih.gov |
| 1 | Weakly hindered groups | Favorable for PDE4 inhibitory activity. | nih.gov, researchgate.net |
| 1 | (Dihydroxy)phenyl groups | Potent cytotoxic activity against melanoma cells. | nih.gov |
| 4 | Chlorine (Cl) | Serves as a versatile synthetic handle for introducing other functional groups. | researchgate.net, mdpi.com |
| 4 | Amino groups (e.g., -NHCH₃) | Important for activity in some series (e.g., PDE4 inhibitors). | nih.gov, researchgate.net |
| 8 | Sterically hindered/hydrophobic groups | Leads to a loss of cytotoxic activity in some series. | mdpi.com |
| Quinoxaline Ring | Various substituents | Modulates potency, selectivity, and pharmacokinetic properties. | nih.gov, nih.gov |
Design and Synthesis of Conformationally Restricted Analogues
The design and synthesis of conformationally restricted analogues represent an advanced strategy in medicinal chemistry to enhance the potency and selectivity of a drug candidate. By reducing the number of accessible conformations, a molecule can be "locked" into its bioactive shape, which can lead to a more favorable entropy of binding to its target protein.
Scaffold Hopping and Analogue Derivatization
The imidazo[1,2-a]quinoxaline scaffold has been a focal point for the development of novel therapeutic agents, particularly in the realm of oncology. Structure-activity relationship (SAR) studies have driven the rational design of new derivatives, with scaffold hopping and analogue derivatization being key strategies to enhance potency, selectivity, and pharmacokinetic properties. A significant body of research has centered on the chemical modification of this tricycle, with the 4-position being a particularly versatile handle for introducing diversity.
A prominent example of analogue derivatization involves the substitution of the chlorine atom at the 4-position of the imidazo[1,2-a]quinoxaline core. This has been a key step in the synthesis of "imiqualines," a family of compounds investigated for their cytotoxic activities against melanoma cell lines. nih.gov Researchers have successfully grafted various amino acids onto the 4-position of the imidazo[1,2-a]quinoxaline scaffold. This approach aimed to optimize the bioavailability of these compounds without compromising their intrinsic anti-cancer activity. nih.gov The synthesis of these derivatives often involves the reaction of a 4-chloroimidazo[1,2-a]quinoxaline intermediate with an amino acid ester under microwave-assisted conditions. nih.govmdpi.com
The derivatization with amino acids has led to a new series of compounds with notable cytotoxic activities. For instance, conjugation with specific amino acids has yielded compounds with IC50 values in the nanomolar range against the A375 melanoma cell line. nih.gov These studies have demonstrated that the presence of an amino acid moiety can significantly enhance the aqueous solubility of the parent compound, a crucial factor for drug development. nih.gov
| Compound | Amino Acid Moiety | Cytotoxic Activity (IC50) on A375 Melanoma Cells (nM) |
|---|---|---|
| 11a | - | 403 |
| 9d | - | 128 |
| 11b | - | 584 |
In addition to derivatization, scaffold hopping has been explored as a strategy to discover novel cores with improved properties. This involves replacing the central imidazo[1,2-a]quinoxaline framework with a structurally related but distinct heterocyclic system. One such exploration has been the investigation of the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold. mdpi.com This represents a bioisosteric replacement where a carbon atom in the imidazole (B134444) ring is substituted with a nitrogen atom, potentially altering the compound's electronic properties and interaction with biological targets. mdpi.com
The design of these new scaffolds often leverages insights from previous SAR studies on the original imidazo[1,2-a]quinoxaline series. mdpi.com For example, substituents that were found to be favorable for activity on the original scaffold are incorporated into the new triazolo[4,3-a]quinoxaline core. The synthesis of these novel compounds allows for the exploration of new chemical space and the potential to overcome limitations of the original scaffold, such as off-target effects or metabolic instability. mdpi.com
| Compound Name |
|---|
| 4-Chloroimidazo[1,2-a]quinoxalin-1-amine |
| Tert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)acetate |
| Tert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)propanoate |
| Tert-butyl 2-(imidazo[1,2-a]quinoxalin-10-ylamino)-3-methylbutanoate |
| 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile |
| 1-bromo-N-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4-amine |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Studies for Compound-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand the binding mode of ligands within the active site of a protein, providing crucial information for structure-based drug design.
For the imidazo[1,2-a]quinoxaline (B3349733) series, molecular docking has been a key tool. Following a high-throughput screening (HTS) that identified the imidazo[1,2-a]quinoxaline scaffold as a JNK1 inhibitor, docking studies were employed to understand the binding interactions. researchgate.net A co-crystal structure of a derivative, AX13587, with JNK1 revealed key molecular interactions that guide the binding. researchgate.net These studies often show that the nitrogen atoms within the imidazo[1,2-a]quinoxaline core form critical hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. researchgate.net
In studies of related quinoxaline-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), docking simulations suggested that potent compounds bind strongly within the EGFR active site. Similarly, docking of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]quinoxaline derivatives in the context of melanoma treatment helped to elucidate their mechanism of action, which in some cases did not involve tubulin polymerization as initially hypothesized. nih.gov
The general findings from docking studies on this class of compounds are summarized below:
Table 1: Summary of Molecular Docking Findings for Imidazo[1,2-a]quinoxaline Derivatives and Related Compounds
| Target Protein | Key Interactions Observed | Significance for 4-Chloroimidazo[1,2-a]quinoxalin-1-amine | Source(s) |
|---|---|---|---|
| c-Jun N-terminal kinase 1 (JNK1) | Hydrogen bonds between the imidazo[1,2-a]quinoxaline core and the kinase hinge region. | The 4-position is a key vector for substitution to enhance potency and selectivity. The 1-amine could provide additional hydrogen bonding opportunities. | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Strong binding affinity within the receptor's active site, driven by hydrogen bonds and hydrophobic interactions. | Demonstrates the potential of the quinoxaline (B1680401) scaffold to target various kinases, suggesting EGFR could be a potential target. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates.
For classes of compounds including imidazoquinoxalines, 2D and 3D-QSAR models have been successfully developed. abjournals.org A robust 3D-QSAR model was derived for a database of benzimidazole (B57391) derivatives, revealing that increased antiproliferative activity could be achieved if new compounds are charged at a physiological pH and if their hydrophobicity is increased. nih.gov For imidazo(1,5-a)quinoxalines acting as GABA modulators, a predictive QSAR model highlighted the importance of specific steric, hydrophobic, and electro-topological descriptors for biological activity. researchgate.net The model indicated that multidimensional steric properties and hydrophobicity (LogP) have a significant impact on the modulatory activity. researchgate.net
These studies suggest that for this compound, the chloro group at the 4-position and the amine at the 1-position would significantly influence the key descriptors that determine activity.
Table 2: Key Descriptors Identified in QSAR Models for Quinoxaline-Related Scaffolds
| Descriptor Type | Specific Descriptor Example | Predicted Influence on Activity | Source(s) |
|---|---|---|---|
| Steric | Verloop B5 | A multidimensional steric parameter that can positively or negatively impact binding depending on the target pocket topology. | researchgate.net |
| Hydrophobic | LogP | Generally, an optimal level of hydrophobicity is required for activity, balancing solubility and membrane permeability. | nih.govresearchgate.net |
| Electronic / Electro-topological | Sum of E-state indices | Relates to the electronic distribution and accessibility of atoms for intermolecular interactions. | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. These models are then used as 3D queries to search large compound databases in a process called virtual screening to identify novel chemical scaffolds with the potential for similar biological activity.
This approach has been effectively used for related heterocyclic systems. For instance, a pharmacophore model for imidazo[1,2-a]pyridine-based GABAA receptor modulators was developed and used to screen the ZINC database, leading to the identification of new potential hits. mdpi.com Collaborative virtual screening efforts have also been used to explore imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis, rapidly expanding the chemical diversity and improving the activity profile of the initial compounds. nih.gov The process involves using a known active compound to build a pharmacophore query and screen proprietary databases for structurally diverse compounds that fit the model. nih.gov
For this compound, a pharmacophore model would likely feature a hydrogen bond donor (the 1-amine), a hydrogen bond acceptor (the imidazole (B134444) nitrogen), and an aromatic/hydrophobic region (the quinoxaline ring system).
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of ligand-protein complexes predicted by molecular docking, providing a more dynamic and realistic view of the binding interactions.
MD simulations have been applied to various quinoxaline derivatives to assess the stability of their complexes with biological targets. researchgate.netnih.gov For example, simulations of novel 2-piperazinyl quinoxaline derivatives bound to the c-Kit tyrosine kinase receptor were used to confirm the stability of the docked conformation. nih.govresearchgate.net These simulations calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein over time. A stable RMSD value indicates that the ligand remains securely bound in the active site. Such studies on pyridazino[4,5-b]quinoxalin-1(2H)-ones targeting the main protease of SARS-CoV-2 have also been performed to evaluate the stability of the protein-ligand complex. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug discovery to filter out compounds with poor drug-like properties.
For related scaffolds like imidazo[1,2-a]pyrimidines, in silico ADME predictions have been performed to ensure that the most active compounds possess promising pharmacokinetic safety profiles. nih.govmdpi.com Standard calculations often include predictions for properties governed by Lipinski's Rule of Five, as well as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition. mdpi.com For instance, studies on various heterocyclic compounds predict these properties using online tools and machine learning models to assess their drug-likeness. mdpi.comnih.gov
Table 3: Predicted ADME Properties for a Representative Imidazo[1,2-a]quinoxaline Scaffold
| Property | Typical Predicted Value/Outcome | Implication for Drug Development | Source(s) |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. | nih.gov |
| GI Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Variable (can be predicted as a permeant or non-permeant) | Determines suitability for targeting central nervous system (CNS) vs. peripheral targets. | mdpi.com |
| CYP450 Inhibition | Often predicted to be an inhibitor of one or more isoforms (e.g., 2D6, 3A4) | Potential for drug-drug interactions that must be experimentally verified. | nih.gov |
Preclinical Pharmacokinetics and Metabolism Investigations
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
No published studies were found that assessed the in vitro metabolic stability of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine in liver microsomes or hepatocytes.
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models
There is no available data from in vivo studies in preclinical animal models that characterize the pharmacokinetic profile of this compound.
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been published.
Identification of Major Metabolites and Metabolic Pathways
No information is available regarding the major metabolites or the metabolic pathways involved in the biotransformation of this compound.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Settings
While some derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have shown in vivo efficacy in tumor models, a specific pharmacokinetic-pharmacodynamic (PK/PD) correlation for this compound has not been established in preclinical settings. nih.gov
Future Directions and Research Opportunities
Emerging Areas of Research for 4-Chloroimidazo[1,2-a]quinoxalin-1-amine Derivatives
The core structure of this compound serves as a privileged scaffold for the development of compounds with a wide array of biological activities. Emerging research is focused on harnessing this potential to target various diseases.
One of the most promising areas of investigation is in oncology . Derivatives of imidazo[1,2-a]quinoxaline (B3349733), termed "imiqualines," have demonstrated significant cytotoxic activities against melanoma cell lines. nih.govnih.gov Second-generation imiqualines have shown remarkable potency, with IC50 values in the nanomolar range against the A375 melanoma cell line. nih.gov Future research is likely to focus on elucidating the precise mechanism of action of these compounds, which appears to be distinct from conventional chemotherapeutic agents. nih.gov Further exploration of their efficacy against other cancer cell types is also a logical next step. For instance, some derivatives have been investigated as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com
Another significant avenue of research is the development of anti-inflammatory agents . Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. researchgate.net By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn modulates the production of pro-inflammatory cytokines like TNF-alpha. researchgate.net This positions them as potential candidates for the treatment of inflammatory conditions.
The versatility of the imidazo[1,2-a]quinoxaline scaffold also extends to its potential as antiviral agents . Given that quinoxaline (B1680401) derivatives have been explored for their antiviral efficacy against respiratory pathogens, this is a logical area for future investigation of this compound derivatives. rsc.org
The following table summarizes the emerging therapeutic areas for derivatives of this compound:
| Therapeutic Area | Molecular Target/Mechanism | Key Findings |
|---|---|---|
| Oncology (Melanoma) | Undetermined, but distinct from tubulin polymerization inhibition for some derivatives. nih.gov | Nanomolar IC50 values against A375 human melanoma cells. nih.gov |
| Oncology (General) | EGFR Inhibition | Potent non-covalent inhibition of wild-type EGFR. mdpi.com |
| Inflammatory Diseases | PDE4 Inhibition | Potent inhibitory properties on the PDE4 isoform. researchgate.net |
| Infectious Diseases | Potential Antiviral Activity | The broader class of quinoxalines shows promise against respiratory viruses. rsc.org |
Integration of Advanced Methodologies in Future Studies
To overcome the challenges and fully exploit the opportunities in imidazo[1,2-a]quinoxaline-based drug discovery, the integration of advanced methodologies is crucial.
Bivalent Compounds: The design of bivalent or hybrid molecules, which combine the imidazo[1,2-a]quinoxaline scaffold with another pharmacophore, could lead to compounds with enhanced affinity, selectivity, and potentially dual modes of action. This approach has been successful in other areas of drug discovery and could be applied here to target multiple pathways involved in a disease.
Nanocarriers: To address the issue of poor water solubility, the use of nanocarriers for drug delivery is a promising strategy. Encapsulating lipophilic imidazo[1,2-a]quinoxaline derivatives in nanoparticles, liposomes, or other nanostructures could improve their bioavailability, biodistribution, and therapeutic efficacy.
Computational Approaches: The use of computational tools such as molecular docking and virtual screening has already proven valuable in identifying potential lead compounds and understanding their binding modes. mdpi.commdpi.com Continued and expanded use of these in silico methods will accelerate the drug discovery process by allowing for the rational design of new derivatives with improved properties. mdpi.com
Microwave-Assisted Synthesis: The application of microwave-assisted synthesis has been shown to be an efficient method for producing libraries of imidazo[1,2-a]quinoxaline derivatives. mdpi.comnih.govnih.gov This technology allows for rapid and efficient synthesis, which is essential for exploring the chemical space around this scaffold.
A key strategy that has shown promise is the grafting of amino acids onto the imidazo[1,2-a]quinoxaline core. nih.govmdpi.com This approach aims to improve the aqueous solubility and bioavailability of the compounds without significantly compromising their intrinsic activity. nih.gov For example, the conjugation of amino acids at position 4 of the imidazo[1,2-a]quinoxaline ring has been explored to enhance the drug-like properties of potent anti-melanoma agents. nih.gov
Potential for Collaborative Research Initiatives
The multifaceted nature of imidazo[1,2-a]quinoxaline-based drug discovery, spanning from synthetic chemistry to molecular biology and clinical research, makes it an ideal area for collaborative initiatives. Partnerships between academic research groups with expertise in medicinal chemistry and cancer biology, pharmaceutical companies with drug development capabilities, and government funding agencies can accelerate the translation of promising preclinical findings into clinical applications.
Collaborative virtual screening efforts have been successful in identifying hits for other heterocyclic compounds in areas like neglected diseases. nih.gov A similar model could be applied to the imidazo[1,2-a]quinoxaline scaffold to screen large compound libraries and identify new leads for a variety of diseases.
Furthermore, international collaborations can bring together diverse expertise and resources to tackle the challenges of drug development. The establishment of consortia focused on the development of imidazo[1,2-a]quinoxaline-based therapeutics could foster innovation and expedite the delivery of new medicines to patients.
Q & A
Q. What are the established synthetic routes for 4-Chloroimidazo[1,2-a]quinoxalin-1-amine?
Methodological Answer:
- Copper-catalyzed C–N coupling : A robust method involves reacting halogenated precursors (e.g., 2-bromophenyl derivatives) with amines under Cu catalysis. Optimized conditions include using CuI, 1,10-phenanthroline, and KPO in DMSO at 110°C, yielding 47–68% .
- Microwave-assisted synthesis : Reduces reaction time significantly. For example, 2-arylimidazo[1,2-a]pyrimidinones were synthesized in 70% yield under microwave irradiation (150°C, 30 min) .
- Green approaches : Solvent-free or aqueous conditions, leveraging cyclocondensation of amines and carbonyl precursors. Imidazo[1,2-a]pyridine analogs have been synthesized using eco-friendly protocols, though specific yields for the target compound require further optimization .
Q. How can structural confirmation and purity be validated for this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry. For example, H NMR of imidazo[1,2-a]quinoxaline derivatives shows distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] calculated for CHClN: 235.0385) .
- 2D NMR : Techniques like COSY and NOESY resolve overlapping signals in fused heterocycles .
| Technique | Key Data Points | Reference |
|---|---|---|
| H NMR | δ 8.2 (d, J=8 Hz, H-5), δ 7.6 (m, H-6/7) | |
| HRMS | [M+H] 235.0385 (calc.) |
Advanced Research Questions
Q. What biological activities are associated with imidazo[1,2-a]quinoxaline derivatives?
Methodological Answer:
- Antikinetoplastid activity : Imidazo[1,2-a]pyridine-chalcone conjugates exhibit IC values of 1.35–8.5 µM against Trypanosoma species, suggesting potential for parasitic disease research .
- Ocular hypotensive effects : Imidazo[1,2-a]benzimidazoles reduce intraocular pressure (IOP) by 9–24% in rats, with AUC values correlating to duration .
- Antitumor potential : β-carboline-fused imidazoles show cytotoxicity against cancer cell lines (e.g., IC < 10 µM for HeLa) .
| Activity | Assay Model | Key Result | Reference |
|---|---|---|---|
| Antikinetoplastid | T. brucei | IC = 1.35 µM | |
| IOP reduction | Rat model | 23.79% reduction (0.1%) | |
| Antitumor | HeLa cells | IC < 10 µM |
Q. How do structural modifications influence bioactivity in this scaffold?
Methodological Answer:
- Chlorine position : 4-Chloro substitution enhances electrophilicity, improving interactions with biological targets (e.g., kinase inhibition) .
- Amine functionalization : Primary amines (vs. methylated) increase solubility and binding affinity in in vitro assays .
- Heterocycle fusion : Benzo-fused analogs (e.g., benzo[4,5]imidazo[1,2-c]quinazolines) show broader activity but reduced selectivity .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Chloro substitution | ↑ Electrophilicity, kinase inhibition | |
| Primary amine | ↑ Solubility, binding affinity | |
| Benzo-fusion | Broad activity, ↓ selectivity |
Q. What analytical challenges arise in studying this compound?
Methodological Answer:
- Byproduct identification : HPLC-MS is essential to detect impurities from incomplete cyclization or halogen exchange .
- Stability under storage : Lyophilization at -20°C in inert atmospheres prevents decomposition, as observed in imidazo[1,2-a]pyrimidinones .
| Challenge | Resolution Strategy | Reference |
|---|---|---|
| Byproduct detection | HPLC-MS with C18 columns | |
| Storage stability | Lyophilization, inert atmosphere |
Methodological Guidance
- Synthesis optimization : Prioritize Cu-catalyzed methods for scalability, but explore microwave-assisted protocols for time-sensitive projects .
- Biological screening : Use T. brucei and HeLa cell lines for initial activity profiling, with IOP assays for ophthalmological applications .
- Computational modeling : Perform docking studies using PDE4 or kinase crystal structures (PDB: 1XMU) to rationalize SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
